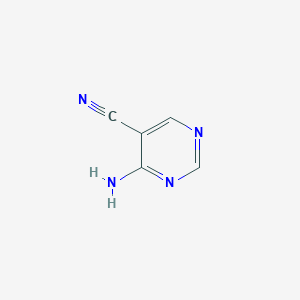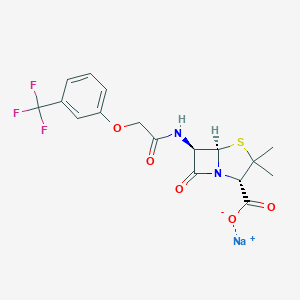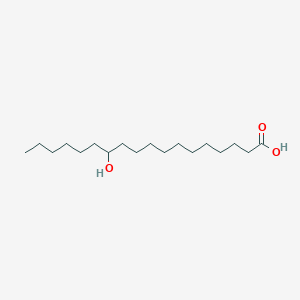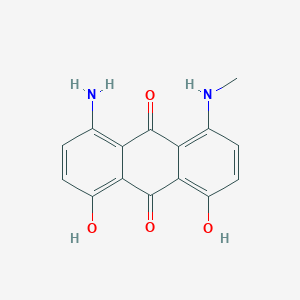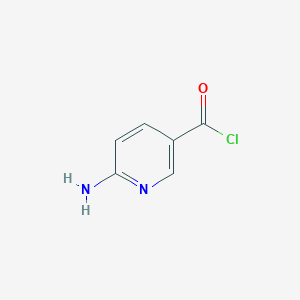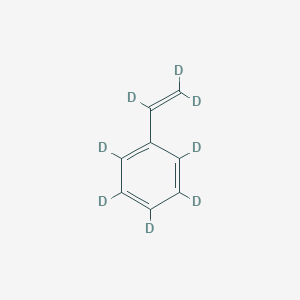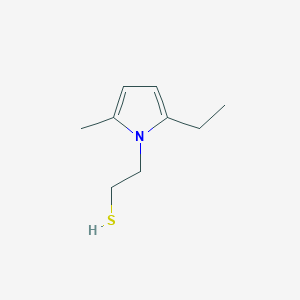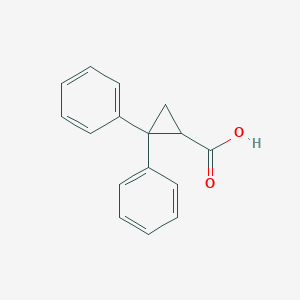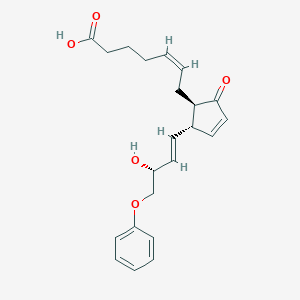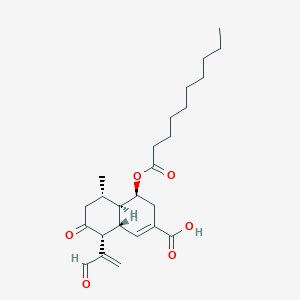
1-O-Decanoylpanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Decanoylpanal, also known as decanal, is a natural aldehyde found in fruits, vegetables, and essential oils. It is a ten-carbon straight-chain aldehyde with a strong, fruity odor. This compound has gained attention in scientific research for its various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-O-Decanoylpanal is not fully understood. However, it is believed that it acts by disrupting the cell membrane of microorganisms and cancer cells, leading to cell death. Decanal has also been shown to inhibit the growth of fungi by disrupting the cell wall.
Biochemical And Physiological Effects
Decanal has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in food preservation. Additionally, 1-O-Decanoylpanal has been shown to have insecticidal properties, making it a potential candidate for use in pest control. Recent studies have also shown that 1-O-Decanoylpanal has anticancer properties and can induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 1-O-Decanoylpanal in lab experiments is its natural origin, making it a potentially safer alternative to synthetic chemicals. Additionally, 1-O-Decanoylpanal is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 1-O-Decanoylpanal in lab experiments is its strong odor, which may interfere with other experiments or make it difficult to work with.
Future Directions
There are many potential future directions for research on 1-O-Decanoylpanal. One area of interest is its potential use in cancer treatment. Further studies are needed to fully understand the mechanism of action of 1-O-Decanoylpanal and its potential as a cancer treatment. Additionally, research on the use of 1-O-Decanoylpanal in food preservation and pest control could lead to more sustainable and natural alternatives to synthetic chemicals.
Synthesis Methods
1-O-Decanoylpanal can be synthesized by the oxidation of decanol using various oxidizing agents such as potassium permanganate, chromic acid, and Jones reagent. The reaction yields 1-O-Decanoylpanal and water as products. The purity of 1-O-Decanoylpanal can be improved by distillation or recrystallization.
Scientific Research Applications
1-O-Decanoylpanal has been used in various scientific research studies for its antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use in food preservation and flavor enhancement. Additionally, recent studies have shown that 1-O-Decanoylpanal has anticancer properties and can induce apoptosis in cancer cells.
properties
CAS RN |
154381-70-1 |
|---|---|
Product Name |
1-O-Decanoylpanal |
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(4S,4aR,5S,8R,8aS)-4-decanoyloxy-5-methyl-7-oxo-8-(3-oxoprop-1-en-2-yl)-4,4a,5,6,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H36O6/c1-4-5-6-7-8-9-10-11-22(28)31-21-14-18(25(29)30)13-19-23(17(3)15-26)20(27)12-16(2)24(19)21/h13,15-16,19,21,23-24H,3-12,14H2,1-2H3,(H,29,30)/t16-,19+,21-,23-,24+/m0/s1 |
InChI Key |
VCPVUAOJECJROT-LDSRHLQJSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC(=C[C@H]2[C@H]1[C@H](CC(=O)[C@H]2C(=C)C=O)C)C(=O)O |
SMILES |
CCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O |
synonyms |
1-O-decanoylpanal PS-A lucif |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



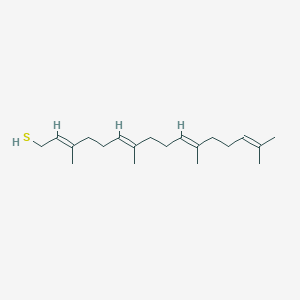
![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)
